N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Description
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C30H39N7O3 and its molecular weight is 545.688. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the adrenergic system and play a crucial role in regulating various physiological processes, including smooth muscle contraction and neurotransmitter release.
Mode of Action
The compound acts as an antagonist at the α1D and α1A adrenoceptors . This means it binds to these receptors and blocks their activation, preventing the downstream effects typically triggered by receptor activation. The compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors .
Biochemical Pathways
The compound’s action on the α1D and α1A adrenoceptors affects several biochemical pathways. Specifically, it has been shown to induce apoptosis in benign prostatic hyperplasia (BPH) cells . This apoptotic induction is an α1-independent action . RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1) that are affected by the compound . Among these, Bmi-1 is involved in the apoptotic induction of the compound in BPH-1 .
Pharmacokinetics
The compound’s effectiveness in both in vivo and in vitro studies suggests it has suitable pharmacokinetic properties for its intended use .
Result of Action
The compound has been shown to prevent the progression of prostatic hyperplasia by decreasing prostate weight and proliferation, shrinking prostate volume, and inducing prostate apoptosis . In vitro, the compound exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness in an estrogen/androgen-induced rat BPH model suggests that hormonal levels may impact its action
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N7O3/c1-22(2)21-36-29(39)25-7-4-5-8-26(25)37-27(32-33-30(36)37)13-14-28(38)31-15-6-16-34-17-19-35(20-18-34)23-9-11-24(40-3)12-10-23/h4-5,7-12,22H,6,13-21H2,1-3H3,(H,31,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFLVEWDOGYSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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